molecular formula C18H19N5O B2612197 3-(3-methylphenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea CAS No. 2320856-99-1

3-(3-methylphenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea

Cat. No.: B2612197
CAS No.: 2320856-99-1
M. Wt: 321.384
InChI Key: UCSXMQRGVIWYLW-UHFFFAOYSA-N
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Description

3-(3-methylphenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a triazole ring, a phenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Attachment of the phenyl group: This step involves the reaction of the triazole intermediate with a phenyl-containing reagent.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazole ring or the urea linkage, potentially leading to ring-opening or cleavage of the urea bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions (e.g., solvents, temperature).

Major Products

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl or methylphenyl derivatives.

Scientific Research Applications

3-(3-methylphenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial, antifungal, or anticancer properties.

    Material Science: Use in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.

    Chemical Biology: Study of its interactions with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The triazole ring and phenyl groups can facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methylphenyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea: Similar structure but different substitution pattern.

    3-(4-methylphenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea: Similar structure with a different position of the methyl group.

    3-(3-methylphenyl)-1-[1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl]urea: Similar structure with a different triazole isomer.

Uniqueness

The uniqueness of 3-(3-methylphenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea lies in its specific substitution pattern and the presence of the 2H-1,2,3-triazole ring. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(3-methylphenyl)-3-[1-phenyl-2-(triazol-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-14-6-5-9-16(12-14)21-18(24)22-17(13-23-19-10-11-20-23)15-7-3-2-4-8-15/h2-12,17H,13H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSXMQRGVIWYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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